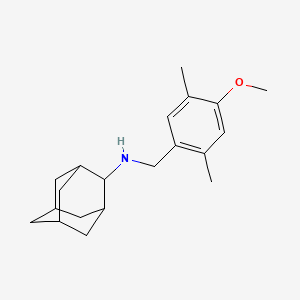![molecular formula C19H21F2N3O2 B6012139 [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B6012139.png)
[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a difluorophenyl group and a hydroxymethyl group, connected to a pyrazine ring via a methanone linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of the difluorophenyl and hydroxymethyl groups. The final step involves coupling the piperidine derivative with the pyrazine ring through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes stringent purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired product specifications.
化学反应分析
Types of Reactions
[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The methanone linkage can be reduced to a methylene group.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of methylene derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The difluorophenyl group enhances its binding affinity, while the hydroxymethyl group contributes to its solubility and bioavailability.
相似化合物的比较
Similar Compounds
- [3-[(2,4-Dichlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
- [3-[(2,4-Dimethylphenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Uniqueness
Compared to similar compounds, [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone exhibits unique properties due to the presence of the difluorophenyl group. This group enhances its chemical stability and binding affinity, making it a valuable compound for various applications.
属性
IUPAC Name |
[3-[(2,4-difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2/c1-13-9-23-17(10-22-13)18(26)24-6-2-5-19(11-24,12-25)8-14-3-4-15(20)7-16(14)21/h3-4,7,9-10,25H,2,5-6,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBIKIWGIDQRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)(CC3=C(C=C(C=C3)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
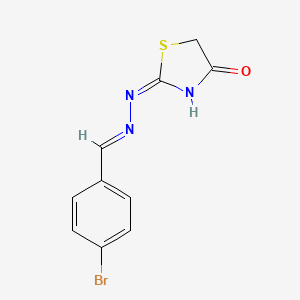
![6-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B6012060.png)
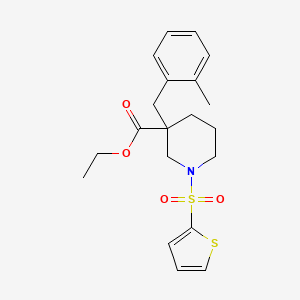
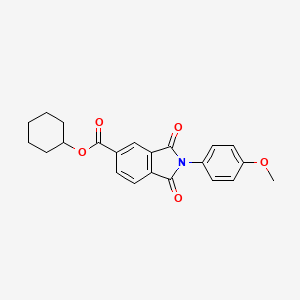
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6012085.png)
![(2-ethoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)methanol](/img/structure/B6012088.png)
![N-benzyl-7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6012098.png)
![[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone](/img/structure/B6012102.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6012103.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6012117.png)
![1-[5-({[(1-isopropyl-4-piperidinyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6012123.png)
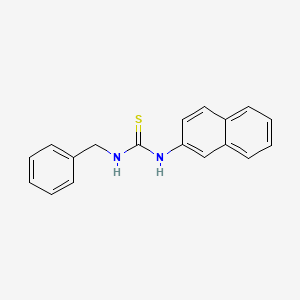
![1-cyclohexyl-2-(3-ethoxy-4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B6012127.png)
